molecular formula C14H11N3O4S B2964923 2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid CAS No. 1424341-07-0

2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid

Cat. No.: B2964923
CAS No.: 1424341-07-0
M. Wt: 317.32
InChI Key: IYNPTVJPJIBZQJ-UHFFFAOYSA-N
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Description

2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a cyanopyridine moiety, a sulfonamide group, and a methylbenzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-cyanopyridine-3-sulfonamido)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reaction: Coupling the sulfonamide derivative with a methylbenzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-cyanopyridine-3-sulfonamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The cyanopyridine moiety may also interact with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

  • 2-(6-Cyanopyridine-3-sulfonamido)pentanedioic acid
  • 2-(6-Cyanopyridine-3-sulfonamido)cyclopentane-1-carboxylic acid
  • 2-(6-Cyanopyridine-3-sulfonamido)-4-methylpentanoic acid

Comparison: While these compounds share the cyanopyridine and sulfonamide groups, their differing backbones (e.g., pentanedioic acid, cyclopentane-1-carboxylic acid) confer unique chemical properties and biological activities. 2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid is unique due to its methylbenzoic acid backbone, which may influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-[(6-cyanopyridin-3-yl)sulfonylamino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-2-5-13(12(6-9)14(18)19)17-22(20,21)11-4-3-10(7-15)16-8-11/h2-6,8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNPTVJPJIBZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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